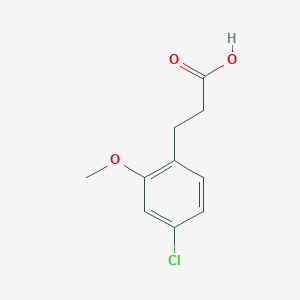
3-(4-Chloro-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-methoxybenzene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-2-methoxyphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but lacks the chlorine atom.
3-(2-Methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the 2-position.
3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the methoxy group.
Uniqueness
3-(4-Chloro-2-methoxyphenyl)propanoic acid is unique due to the presence of both the chlorine and methoxy substituents on the phenyl ring
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Clave InChI |
HHNISISRUJWOAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
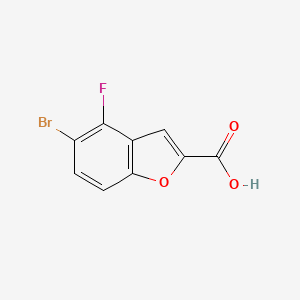
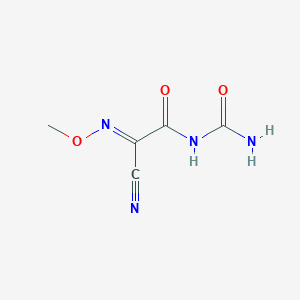
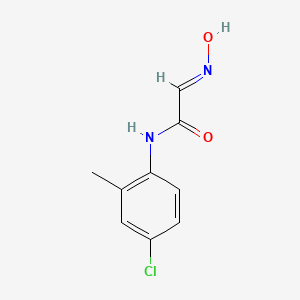
![(R)-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B12328087.png)
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)
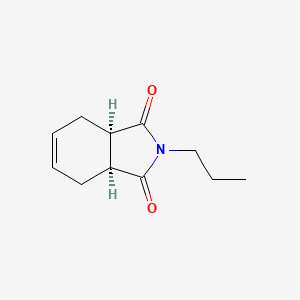


![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
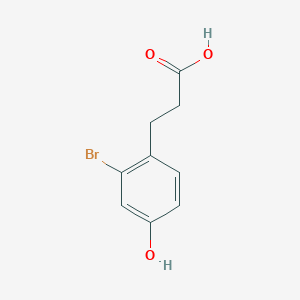

![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)
![Benzoic acid, 4-[(aminoiminomethyl)amino]-, methyl ester](/img/structure/B12328150.png)
